molecular formula C20H16N2O3 B11825632 Acridin-9-amine;2-hydroxybenzoic acid

Acridin-9-amine;2-hydroxybenzoic acid

Cat. No.: B11825632
M. Wt: 332.4 g/mol
InChI Key: MFPSWDFJOYOVGK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridin-9-amine typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3) . The resulting acridine derivative can then be further modified to introduce the amine group at the 9-position.

For the synthesis of 2-hydroxybenzoic acid, the Kolbe-Schmitt reaction is commonly employed. This reaction involves the carboxylation of phenol with carbon dioxide under high pressure and temperature in the presence of a strong base, such as sodium hydroxide .

Industrial Production Methods

Industrial production of acridin-9-amine and 2-hydroxybenzoic acid follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acridin-9-amine;2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amine group in acridin-9-amine can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group can be reduced back to the amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group in 2-hydroxybenzoic acid can participate in nucleophilic substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Reagents like acetic anhydride (for esterification) and alkyl halides (for etherification) are commonly employed.

Major Products Formed

    Oxidation: Nitroacridine derivatives.

    Reduction: Aminoacridine derivatives.

    Substitution: Ester and ether derivatives of 2-hydroxybenzoic acid.

Scientific Research Applications

Acridin-9-amine;2-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acridin-9-amine;2-hydroxybenzoic acid involves its ability to intercalate into DNA, disrupting the normal functioning of the genetic material. The hydroxyl group in 2-hydroxybenzoic acid also contributes to its anti-inflammatory properties by inhibiting the production of prostaglandins .

Comparison with Similar Compounds

Similar Compounds

    Acriflavine: An acridine derivative used as an antiseptic and in cancer research.

    Proflavine: Another acridine derivative with antibacterial properties.

    Quinacrine: Used as an antimalarial and in the treatment of giardiasis.

Uniqueness

Acridin-9-amine;2-hydroxybenzoic acid stands out due to its combined properties of DNA intercalation and anti-inflammatory effects.

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

acridin-9-amine;2-hydroxybenzoic acid

InChI

InChI=1S/C13H10N2.C7H6O3/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;8-6-4-2-1-3-5(6)7(9)10/h1-8H,(H2,14,15);1-4,8H,(H,9,10)

InChI Key

MFPSWDFJOYOVGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

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